molecular formula C8H9NO3 B8584741 (RS)-Methoxy-pyridin-2-yl-acetic acid

(RS)-Methoxy-pyridin-2-yl-acetic acid

Cat. No.: B8584741
M. Wt: 167.16 g/mol
InChI Key: OVQNMFZLJNLBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-Methoxy-pyridin-2-yl-acetic acid is a chiral acetic acid derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. The racemic (RS) designation indicates the presence of both enantiomers, which may influence its physicochemical properties and biological activity. This compound is likely explored in pharmaceutical and chemical research due to the pyridine moiety’s role in drug design, such as enhancing solubility or serving as a hydrogen-bonding motif .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities among related compounds:

Compound Name CAS Number Molecular Formula Substituent Position(s) Functional Group Key Applications/Notes Reference
(RS)-Methoxy-pyridin-2-yl-acetic acid Not provided C₈H₉NO₃ Pyridine-2-methoxy Carboxylic acid Research reagent, drug precursor
2-(Pyridin-3-yl)acetic Acid - C₇H₇NO₂ Pyridine-3 Carboxylic acid Reagents, chemical synthesis
2-[(6-Methoxy-3-pyridyl)methoxy]acetic Acid 2044835-89-2 C₉H₁₁NO₄ Pyridine-3-methoxy-6 Carboxylic acid R&D use, bulk synthesis
Methyl 2-(2-methoxypyridin-4-yl)acetate 464152-38-3 C₁₀H₁₁NO₃ Pyridine-4-methoxy-2 Ester Intermediate in organic synthesis
α-Phenyl-2-piperidineacetic acid hydrochloride - C₁₃H₁₇NO₂·HCl Piperidine-2 Carboxylic acid Pharmaceutical reference standard

Key Observations :

  • Substituent Position : The position of the methoxy group on the pyridine ring significantly impacts electronic properties. For example, 2-methoxy substitution (target compound) may enhance electron-donating effects compared to 3- or 6-methoxy derivatives .
  • Functional Groups : Carboxylic acid derivatives (e.g., target compound) are more polar than ester analogs (e.g., Methyl 2-(2-methoxypyridin-4-yl)acetate), affecting solubility and bioavailability .
  • Chirality : Racemic mixtures like this compound may exhibit different biological activities compared to enantiopure analogs, as seen in pharmaceuticals like methylphenidate .

Physicochemical and Pharmacological Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

  • Solubility : Carboxylic acid derivatives (e.g., 2-(Pyridin-3-yl)acetic Acid) exhibit higher aqueous solubility than esters, making them preferable for drug formulation .
  • Thermal Stability : Methoxy-substituted pyridines generally demonstrate moderate thermal stability, with decomposition temperatures influenced by substituent positions .
  • Biological Activity: Pyridine-acetic acid derivatives are common in drug development.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-methoxy-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C8H9NO3/c1-12-7(8(10)11)6-4-2-3-5-9-6/h2-5,7H,1H3,(H,10,11)

InChI Key

OVQNMFZLJNLBQX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=N1)C(=O)O

Origin of Product

United States

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